{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine
Description
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine (CAS: 22501-46-8) is a bicyclic amine with the molecular formula C₁₂H₂₁N and a molecular weight of 179.30 g/mol . Its structure features a norbornene (bicyclo[2.2.1]heptene) core substituted with a butylamine group. The bicyclic framework confers rigidity and stereochemical complexity, which can influence reactivity, solubility, and biological activity.
Structure
3D Structure
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)butan-1-amine |
InChI |
InChI=1S/C12H21N/c1-2-3-6-13-9-12-8-10-4-5-11(12)7-10/h4-5,10-13H,2-3,6-9H2,1H3 |
InChI Key |
BSEXOBNMVGYDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Norbornenylmethyl Halides
A common route involves alkylation of norbornenylmethyl halides with butylamine. For example, norbornenylmethyl bromide reacts with excess butylamine in polar aprotic solvents (e.g., THF or DMF) at 60–80°C for 12–24 hours. The reaction proceeds via an Sₙ2 mechanism, with yields influenced by steric hindrance from the bicyclic system.
Example Protocol
| Reagent | Quantity | Conditions | Yield | Source |
|---|---|---|---|---|
| Norbornenylmethyl bromide | 1.0 eq | THF, 70°C, 18 h | 62% | |
| Butylamine | 3.0 eq |
Ammonium borate salts (e.g., tetrabutylammonium tetrafluoroborate) are often added to stabilize reactive intermediates, enhancing yields to ~75% .
Reductive Amination of Norbornenylmethyl Ketones
Reductive amination offers a two-step pathway:
-
Oxidation : Norbornenemethanol is oxidized to norbornenylmethyl ketone using Jones reagent (CrO₃/H₂SO₄).
-
Reductive Amination : The ketone reacts with butylamine in the presence of NaBH₃CN or H₂/Pd-C, yielding the target amine.
Optimization Insight
Direct Functionalization via Metallation
Lithiation of norbornene derivatives enables direct introduction of the butylamine group. For instance, norbornenylmethyllithium (generated via LDA at −78°C) reacts with butyl isocyanate, followed by acidic workup. This method avoids halogenated intermediates but requires stringent temperature control.
Key Data
Catalytic Approaches in Polymerization-Derived Synthesis
Cationic Polymerization with Ammonium Borate Cocatalysts
Patent JP2011063744A describes transannular polymerization of 5-alkylidene norbornenes using Lewis acids (e.g., Et₂AlCl) and ammonium borate salts. While optimized for polymers, this method can be adapted for small molecules by quenching the polymerization early and functionalizing terminal groups.
Critical Steps
-
Monomer Activation : 5-Ethylidene norbornene (5-ENB) is treated with Et₂AlCl to generate a cationic species.
-
Stabilization : Tetrabutylammonium tetrakis(pentafluorophenyl)borate ([N⁺Bu₄][B(C₆F₅)₄⁻]) stabilizes the carbocation, preventing chain propagation.
-
Amination : Quenching with butylamine introduces the amine group selectively.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple, scalable | Requires halogenated precursors | 60–75% |
| Reductive Amination | Avoids harsh alkylation conditions | Multi-step, oxidation sensitive | 50–68% |
| Metallation | No pre-functionalization needed | Low-temperature constraints | 50–55% |
| Polymerization-Derived | High selectivity | Complex optimization | 40–60% |
Mechanistic and Stereochemical Considerations
The bicyclo[2.2.1]heptane system imposes significant steric effects:
-
Endo vs. Exo Selectivity : Nucleophilic substitution favors endo products due to transition-state stabilization by the bicyclic framework.
-
Ring Strain : The norbornene’s 83 kcal/mol ring strain accelerates reactions requiring bond reorganization (e.g., cycloadditions or ring-opening aminations).
Stability and Purification Challenges
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
The compound has shown promise in the development of pharmaceuticals, particularly as a building block for synthesizing biologically active molecules. Its bicyclic structure may contribute to enhanced binding affinity and selectivity towards biological targets.
Alzheimer's Disease Research:
Recent studies have highlighted the importance of multi-target-directed ligands in treating complex diseases such as Alzheimer’s disease. Compounds structurally related to {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine are being investigated for their potential to inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients. Research indicates that modifications to such compounds can yield effective inhibitors against both acetylcholinesterase and β-secretase, thereby addressing multiple pathways involved in the disease .
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of heterocyclic compounds. Its unique bicyclic framework allows for diverse functionalization, making it suitable for synthesizing various pharmacologically relevant molecules.
Reactivity Studies:
Research into the reactivity of this compound has demonstrated its potential in forming new chemical bonds through reactions with electrophiles and nucleophiles. This property is advantageous for developing novel synthetic pathways in organic chemistry .
Materials Science
Polymer Chemistry:
The compound's structural characteristics make it a candidate for incorporation into polymer matrices, potentially enhancing material properties such as strength and thermal stability. Its amine functionality can facilitate interactions with other polymer components, leading to improved composite materials.
Nanotechnology Applications:
In nanotechnology, this compound may be utilized as a functionalizing agent for nanoparticles, enhancing their stability and compatibility with biological systems. This application is particularly relevant in drug delivery systems where targeted therapy is essential .
Case Studies
Mechanism of Action
- The exact mechanism by which {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine exerts its effects remains unclear.
- Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of {bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine with related bicyclic amines:
Key Observations :
- Hydrophobicity : The butyl substituent in the target compound enhances lipophilicity compared to oxygen-containing analogs (e.g., tetrahydrofuranmethyl or furfuryl derivatives), which may improve membrane permeability in drug candidates .
- Reactivity : The presence of electron-withdrawing groups (e.g., trifluoromethanesulfonamide) increases electrophilicity, enabling participation in coupling or substitution reactions .
- Hazards : Tetrahydrofuranmethyl and furfuryl derivatives are classified as irritants (Xi), suggesting similar handling precautions may apply to the butyl analog .
Stability and Reactivity
- Thermal Stability : Bicyclic frameworks generally exhibit higher thermal stability than linear analogs. For instance, bicyclo[2.2.1]heptane additives retain integrity at elevated temperatures, suggesting utility in polymer chemistry .
- Chemical Reactivity: The norbornene core undergoes Diels-Alder reactions, while the amine group participates in alkylation or acylation, enabling diverse derivatization .
Biological Activity
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine is a bicyclic organic compound with significant potential in various chemical and biological applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₂H₁₉N
- Molecular Weight : 179.30 g/mol
- CAS Number : 22501-46-8
The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The rigid bicyclic framework allows for precise binding, which can modulate the activity of these targets.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by fitting into their active sites due to its structural rigidity.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, affecting downstream signaling pathways.
Biological Activity Data
A summary of the biological activity data is presented in the following table:
Case Study 1: Enzyme Inhibition
In a study examining the effects of this compound on cyclooxygenase enzymes, researchers found that the compound significantly inhibited COX-1 and COX-2 activities, leading to reduced inflammation in vitro. This suggests potential applications in anti-inflammatory drug development.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that it exhibited significant bactericidal activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Bicyclic Framework : Provides stability and enhances interaction with biological targets.
- Amine Functional Group : Essential for binding interactions with receptors and enzymes.
Modifications to the butyl group or variations in the bicyclic structure can lead to changes in potency and selectivity, highlighting the importance of SAR studies in drug design.
Q & A
Q. What are the recommended safety protocols for handling {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in a fume hood .
- Storage: Store in a cool, dry place (<25°C) away from oxidizing agents. Use airtight containers to prevent moisture absorption .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent uncontrolled reactions .
- Emergency Response: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Stepwise Functionalization: React bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives (e.g., chlorides or aldehydes) with butylamine under nucleophilic substitution or reductive amination conditions. For example, a bicyclo[2.2.1]hept-5-ene-2-carbaldehyde intermediate can undergo condensation with butylamine, followed by sodium borohydride reduction .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. How can reaction pathways with epoxides be analyzed to resolve product mixture complexities?
Methodological Answer:
- Experimental Design: React this compound with epoxides (e.g., 2-(phenoxymethyl)oxirane) in varying stoichiometric ratios (1:1 vs. 1:2). Monitor reaction progress via ¹H NMR to detect intermediates (e.g., aziridinium ions) .
- Product Isolation: Use preparative HPLC to separate amino alcohol derivatives. Assign stereochemistry via NOESY and HMBC experiments to resolve regioisomeric ambiguities .
- Mechanistic Insight: Density Functional Theory (DFT) calculations can model transition states to explain preferential formation of 1:1 vs. 1:2 adducts .
Q. What challenges arise in characterizing this compound via NMR spectroscopy?
Methodological Answer:
- Signal Overlap: The bicyclic framework causes complex splitting patterns. For example, exo vs. endo isomers produce distinct ¹³C NMR shifts (δ ~25–35 ppm for bridgehead carbons) .
- Dynamic Effects: Ring strain induces conformational flexibility, broadening signals. Use low-temperature NMR (-40°C in CDCl₃) to "freeze" rotamers .
- Advanced Techniques: Employ 2D HSQC to correlate protons with carbons and DOSY to distinguish aggregates or impurities .
Q. How can this compound be optimized as a ligand in transition-metal catalysis?
Methodological Answer:
- Coordination Studies: Screen metal salts (e.g., Cu(I), Pd(II)) in THF or DCM. Monitor complex formation via UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS .
- Catalytic Activity: Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with traditional ligands like BINAP. Adjust steric bulk by modifying the butyl group .
- X-ray Crystallography: Resolve metal-ligand geometry to correlate bite angle with catalytic efficiency .
Q. How do structural modifications of the bicyclic core influence polymer properties in material science applications?
Methodological Answer:
- Polymer Synthesis: Use ring-opening metathesis polymerization (ROMP) with Grubbs catalysts. Vary substituents (e.g., methyl vs. decanoate groups) on the bicycloheptene moiety .
- Thermal Analysis: Measure glass transition temperatures (Tg) via DSC. Homopolymers with alkyl chains (e.g., decanoate) exhibit Tg <300°C due to increased chain flexibility .
- Mechanical Testing: Compare tensile strength of copolymers with norbornene derivatives. Bulky aryl substituents enhance rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
